Fluazinam-2,6-diamino

Overview

Description

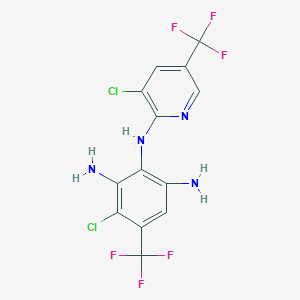

Fluazinam-2,6-diamino is a chemical compound with the molecular formula C13H8Cl2F6N4 and a molecular weight of 405.13 g/mol . It is primarily known for its use as a fungicide in agricultural settings. The compound is characterized by its broad-spectrum antifungal activity, making it effective against a wide range of plant pathogenic fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam-2,6-diamino typically involves the reaction of 4-chloro-2-nitroaniline with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Fluazinam-2,6-diamino undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the original chloro or trifluoromethyl groups .

Scientific Research Applications

Fluazinam-2,6-diamino has a wide range of applications in scientific research:

Mechanism of Action

Fluazinam-2,6-diamino exerts its antifungal effects through a unique mechanism that involves multiple pathways. It induces oxidative stress in fungal cells by triggering the accumulation of reactive oxygen species (ROS) and activating caspases, leading to cellular damage and eventual cell death . Additionally, the compound causes fungal membrane permeabilization and protein carbonylation, further exacerbating oxidative stress .

Comparison with Similar Compounds

Fluazinam-2,6-diamino belongs to the chemical group of 2,6-dinitroanilines, which includes other fungicides such as:

Fluazinam: A broad-spectrum fungicide used to control various fungal diseases in crops.

Dinitramine: Another member of the 2,6-dinitroaniline family, used as a herbicide.

Uniqueness: this compound is unique due to its multifaceted mechanism of action, which reduces the likelihood of resistance development in fungal pathogens . Its broad-spectrum activity and low toxicity profile make it a valuable tool in agricultural disease management .

Biological Activity

Fluazinam-2,6-diamino is a derivative of fluazinam, a fungicide known for its broad-spectrum activity against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and effects on non-target organisms.

Fluazinam operates primarily by disrupting the energy production processes in fungal cells. Its mechanism involves:

- Inhibition of ATP Synthase : Fluazinam targets ATP synthase, an essential enzyme for ATP production in fungi. This inhibition leads to a decrease in ATP levels, ultimately affecting fungal growth and reproduction .

- Protonophoric Activity : The compound exhibits protonophoric properties that disrupt oxidative phosphorylation, resulting in uncoupling of mitochondrial respiration . This non-specific action makes it less likely for fungi to develop resistance compared to other fungicides.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant efficacy against various fungal pathogens, particularly those affecting crops:

Case Studies

- Field Trials on P. infestans : In trials conducted in Europe, fluazinam was effective against P. infestans, with no recorded resistance prior to 2014. However, recent studies indicated the emergence of less sensitive isolates in high disease pressure conditions .

- Impact on Botrytis cinerea : A notable case reported reduced sensitivity in Japanese isolates of B. cinerea, suggesting that while fluazinam is generally effective, localized resistance can develop under specific conditions .

Effects on Non-target Organisms

Research has shown that this compound can impact non-target organisms, particularly insects:

- Gene Expression Changes : A study involving Leptinotarsa decemlineata (Colorado potato beetle) revealed that exposure to fluazinam altered the expression of genes associated with metabolic detoxification and stress response. Specifically:

Summary of Findings on Non-target Effects

| Organism | Observed Effects | Study Reference |

|---|---|---|

| Leptinotarsa decemlineata | Changes in gene expression | |

| Other non-target insects | Minor behavioral impacts |

Toxicological Profile

Fluazinam has been assessed for its toxicity and potential carcinogenic effects:

- Carcinogenicity Studies : Evidence from studies indicates potential carcinogenic effects in male mice but not in females. Specific liver tumors were noted at high doses .

- Acute Toxicity : The compound exhibits low acute toxicity via oral and inhalation routes but is a dermal sensitizer in certain animal models .

Properties

IUPAC Name |

4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFNWUOCXDPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904091 | |

| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169327-82-6 | |

| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.